6-Hydroxy-2-methylquinazolin-4(3H)-one

Description

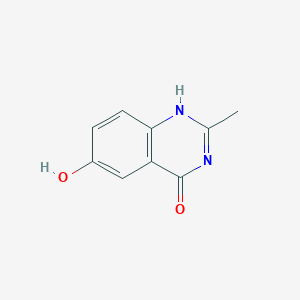

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-2-methyl-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-10-8-3-2-6(12)4-7(8)9(13)11-5/h2-4,12H,1H3,(H,10,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCWCWOPKFEBHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)O)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388733 |

Source

|

| Record name | 6-HYDROXY-2-METHYLQUINAZOLIN-4(3H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1882-77-5 |

Source

|

| Record name | 6-HYDROXY-2-METHYLQUINAZOLIN-4(3H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1882-77-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Hydroxy-2-methylquinazolin-4(3H)-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 6-Hydroxy-2-methylquinazolin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact molecule in public literature, this guide also incorporates data from closely related analogs to provide a thorough understanding of its expected characteristics.

Chemical Properties

This compound belongs to the quinazolinone class of compounds, which are known for their diverse biological activities.[1] The physicochemical properties of this molecule are crucial for its handling, formulation, and biological interactions.

General Properties

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 1882-77-5 | N/A |

| Molecular Formula | C₉H₈N₂O₂ | [3] |

| Molecular Weight | 176.17 g/mol | [3] |

| Appearance | Expected to be a solid. | [3] |

Physicochemical Data

Quantitative experimental data for this compound is not extensively reported. The following table includes predicted values and data from similar quinazolinone structures to provide an estimate of its properties.

| Property | Value | Notes |

| Melting Point | Not available. | The related compound 2-methyl-4(3H)-quinazolinone has a melting point of 231-233 °C.[4] |

| Boiling Point | Not available. | High boiling point expected due to hydrogen bonding and aromaticity. |

| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and ethanol. | General solubility profile for quinazolinone derivatives.[5][6] |

| pKa | Not available. | The pKa of the phenolic hydroxyl group and the amide proton would be the principal determinants of its acidic/basic character. A study on quinazoline derivatives suggests that the pKa can be influenced by substituents.[7] |

| LogP (predicted) | 0.3 | This value suggests a relatively low lipophilicity.[2] |

Chemical Structure and Spectroscopic Data

The structure of this compound consists of a bicyclic system where a pyrimidine ring is fused to a benzene ring. It features a hydroxyl group at position 6, a methyl group at position 2, and a ketone at position 4. The "(3H)" designation indicates the location of the hydrogen atom on the nitrogen at position 3.

SMILES: CC1=NC2=C(C=C(C=C2)O)C(=O)N1[3]

InChI: 1S/C9H8N2O2/c1-5-10-8-3-2-6(12)4-7(8)9(13)11-5/h2-4,12H,1H3,(H,10,11,13)[3]

Spectroscopic Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the N-H and O-H protons.

-

Aromatic Protons: The protons on the benzene ring will appear in the downfield region (typically δ 7.0-8.5 ppm). The substitution pattern will lead to a specific splitting pattern.

-

Methyl Protons: A singlet for the methyl group at position 2 would be expected in the upfield region (around δ 2.3-2.5 ppm).

-

NH and OH Protons: The amide (N-H) and hydroxyl (O-H) protons will likely appear as broad singlets and their chemical shifts can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the nine carbon atoms in the molecule.

-

Carbonyl Carbon: The carbonyl carbon (C4) will be the most downfield signal, typically in the range of δ 160-165 ppm.

-

Aromatic and Heterocyclic Carbons: The carbons of the fused ring system will appear between δ 110-155 ppm. The carbon bearing the hydroxyl group (C6) and the carbon attached to the nitrogen atoms will have characteristic chemical shifts.

-

Methyl Carbon: The methyl carbon will be the most upfield signal, typically around δ 20-25 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-H Stretch: A moderate band around 3200-3400 cm⁻¹, which may overlap with the O-H stretch.

-

C=O Stretch: A strong, sharp absorption band around 1650-1690 cm⁻¹ for the amide carbonyl group.

-

C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region.

-

C-O Stretch: A band in the 1200-1300 cm⁻¹ region.

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 176. The fragmentation pattern would likely involve the loss of small molecules such as CO and HCN, as well as fragmentation of the methyl group.[11]

Experimental Protocols

Proposed Synthesis of this compound

A common and effective method for the synthesis of 2-methylquinazolin-4(3H)-ones involves the reaction of the corresponding anthranilic acid derivative with acetic anhydride to form an intermediate benzoxazinone, followed by reaction with an amine.[12][13] For the synthesis of the title compound, 2-amino-5-hydroxybenzoic acid would be the logical starting material.

Step 1: Synthesis of 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one

-

A mixture of 2-amino-5-hydroxybenzoic acid and an excess of acetic anhydride is heated at reflux.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the excess acetic anhydride is removed under reduced pressure.

-

The resulting solid is washed with a non-polar solvent (e.g., hexane) to yield the intermediate benzoxazinone.

Step 2: Synthesis of this compound

-

The crude 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one is dissolved in a suitable solvent such as ethanol.

-

An aqueous solution of ammonia is added to the mixture.

-

The reaction mixture is stirred at room temperature or gently heated.

-

The reaction progress is monitored by TLC.

-

Upon completion, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to afford this compound.

References

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C9H8N2O2) [pubchemlite.lcsb.uni.lu]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1769-24-0 CAS MSDS (2-METHYL-4(3H)-QUINAZOLINONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Buy 2-(2-Hydroxyphenyl)-6-methylquinazolin-4(1H)-one (EVT-11998364) | 88220-45-5 [evitachem.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) | MDPI [mdpi.com]

- 11. 4(3H)-Quinazolinone, 3-(4-hydroxy-2-methylphenyl)-2-methyl- [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to 6-Hydroxy-2-methylquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Hydroxy-2-methylquinazolin-4(3H)-one, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, synthetic methodologies, and known biological activities, offering valuable insights for researchers in the field.

Chemical Identity and Properties

This compound is a quinazolinone derivative characterized by a hydroxyl group at the 6th position and a methyl group at the 2nd position of the quinazolinone core. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| CAS Number | 1882-77-5[1] |

| IUPAC Name | This compound |

| Synonyms | 2-METHYL-QUINAZOLINE-4,6-DIOL, 2-Methyl-6-hydroxy-4-quinazolinone |

| Chemical Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, typically starting from substituted anthranilic acids. A common and effective synthetic route involves the cyclization of an appropriately substituted anthranilic acid derivative.

General Synthesis of 2-Methyl-4(3H)-quinazolinones

A widely employed method for the synthesis of 2-methyl-4(3H)-quinazolinone derivatives involves a two-step reaction sequence starting from anthranilic acid.[1][2] The first step is the formation of a benzoxazinone intermediate, followed by reaction with an amine.

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

A common precursor for 2-methyl-quinazolinones is 2-methyl-4H-3,1-benzoxazin-4-one. This intermediate is typically synthesized by the thermal cyclization of anthranilic acid with acetic anhydride.[2]

-

Reactants: Anthranilic acid, Acetic anhydride

-

Procedure: A mixture of anthranilic acid and acetic anhydride is refluxed. The excess acetic anhydride and the acetic acid byproduct are then removed under reduced pressure to yield the crude benzoxazinone.

Step 2: Synthesis of 3-substituted-2-methylquinazolin-4(3H)-one

The benzoxazinone intermediate is then reacted with an appropriate amine to form the desired quinazolinone. For the synthesis of unsubstituted N-3 quinazolinones, ammonia or a source of ammonia can be used.

-

Reactants: 2-Methyl-4H-3,1-benzoxazin-4-one, Amine (e.g., ammonia, hydrazine hydrate)

-

Procedure: The benzoxazinone is condensed with an amine. For instance, reaction with hydrazine hydrate in ethanol under reflux yields 3-amino-2-methylquinazolin-4(3H)-one.[2][3]

Proposed Synthesis of this compound

Based on established synthetic strategies for quinazolinone derivatives, a plausible pathway for the synthesis of this compound would start from 2-amino-5-hydroxybenzoic acid (5-hydroxyanthranilic acid).

Experimental Workflow:

Caption: Proposed two-step synthesis of this compound.

Biological Activity and Signaling Pathways

The quinazolinone scaffold is a well-established pharmacophore present in numerous biologically active compounds, including approved drugs. Derivatives of quinazolin-4(3H)-one are known to exhibit a wide range of pharmacological activities, with anticancer, antibacterial, and anti-inflammatory properties being the most prominent.

Anticancer Activity and Kinase Inhibition

A significant body of research has focused on the anticancer potential of quinazolinone derivatives. Many of these compounds function as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. Key kinase targets include:

-

Epidermal Growth Factor Receptor (EGFR)

-

Vascular Endothelial Growth Factor Receptor (VEGFR)

-

Cyclin-Dependent Kinases (CDKs)

The inhibitory action of quinazolinones on these kinases disrupts downstream signaling pathways that regulate cell growth, angiogenesis, and apoptosis.

While specific studies detailing the biological targets of this compound are limited, its structural similarity to other known kinase inhibitors suggests that it may also exert its biological effects through the modulation of kinase activity.

Illustrative Signaling Pathway:

The following diagram illustrates a generalized signaling pathway that can be targeted by quinazolinone-based kinase inhibitors.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a quinazolinone derivative.

This guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics. The information provided on the chemical properties, synthesis, and potential biological activities of this compound is intended to facilitate further investigation and application of this compound.

References

6-Hydroxy-2-methylquinazolin-4(3H)-one IUPAC name and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

This technical guide provides a detailed overview of 6-Hydroxy-2-methylquinazolin-4(3H)-one, a heterocyclic organic compound belonging to the quinazolinone class. Due to the limited specific experimental data for this particular derivative, this guide also includes representative information for the broader class of 2-methylquinazolin-4(3H)-ones to provide a comprehensive understanding of their chemical and biological context.

IUPAC Name: this compound

Molecular Formula: C₉H₈N₂O₂

| Property | Value | Source |

| Molecular Weight | 176.17 g/mol | [1] |

| CAS Number | 1882-77-5 | |

| Canonical SMILES | CC1=NC2=C(C=C(C=C2)O)C(=O)N1 | [1] |

| InChI Key | QMCWCWOPKFEBHC-UHFFFAOYSA-N | [1] |

Physicochemical and Predicted Data

| Predicted Property | Value | Source |

| XlogP | 0.3 | [2] |

| Monoisotopic Mass | 176.05858 Da | [2] |

Predicted Collision Cross Section (CCS) values (Ų) per adduct:

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 177.06586 | 134.3 |

| [M+Na]⁺ | 199.04780 | 145.4 |

| [M-H]⁻ | 175.05130 | 134.5 |

| [M+NH₄]⁺ | 194.09240 | 152.1 |

| [M+K]⁺ | 215.02174 | 141.0 |

| [M+H-H₂O]⁺ | 159.05584 | 127.8 |

| [M+HCOO]⁻ | 221.05678 | 153.7 |

| [M+CH₃COO]⁻ | 235.07243 | 175.9 |

| [M+Na-2H]⁻ | 197.03325 | 142.7 |

| [M]⁺ | 176.05803 | 133.7 |

| [M]⁻ | 176.05913 | 133.7 |

| Data from PubChemLite, calculated using CCSbase.[2] |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively documented in the available literature. However, the synthesis of the parent compound, 2-methylquinazolin-4(3H)-one, is well-established and provides a representative methodology.

Representative Experimental Protocol: Synthesis of 2-Methylquinazolin-4(3H)-one

This two-step synthesis proceeds via the formation of a benzoxazinone intermediate.

Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one

-

Reactants: Anthranilic acid and acetic anhydride.

-

Procedure: Anthranilic acid is heated with acetic anhydride under microwave irradiation in a neat (solvent-free) condition. The reaction mixture is heated for approximately 8-10 minutes. This reaction leads to the formation of 2-methyl-4H-3,1-benzoxazin-4-one.

-

Work-up: The resulting product can be purified by recrystallization.

Step 2: Synthesis of 2-methylquinazolin-4(3H)-one

-

Reactants: 2-methyl-4H-3,1-benzoxazin-4-one and ammonia.

-

Procedure: The 2-methyl-4H-3,1-benzoxazin-4-one intermediate is reacted with ammonia. This reaction can be carried out on a solid support and assisted by microwave irradiation to improve efficiency.

-

Work-up: The crude product is extracted with a suitable solvent, such as methanol, and can be further purified by chromatography or recrystallization.

This method is a common and efficient way to produce the 2-methylquinazolin-4(3H)-one scaffold.

Biological Activity and Therapeutic Potential

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.

While specific biological data for this compound is limited, the broader class of quinazolinone derivatives has been extensively studied. A notable area of research is their activity as kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The inhibition of VEGFR-2 is a validated strategy in cancer therapy.

Representative Signaling Pathway: VEGFR-2 Inhibition by Quinazolinone Derivatives

Several quinazolinone derivatives have been developed as inhibitors of the VEGFR-2 signaling pathway. This pathway is crucial for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. By inhibiting VEGFR-2, these compounds can block the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival, thereby preventing tumor neovascularization.

Below is a diagram illustrating the general mechanism of VEGFR-2 signaling and its inhibition.

Caption: VEGFR-2 signaling pathway and its inhibition by quinazolinone derivatives.

Conclusion

This compound is a member of the pharmacologically significant quinazolinone family. While specific research on this particular derivative is not extensive, the broader class of 2-methylquinazolin-4(3H)-ones demonstrates significant therapeutic potential, particularly as kinase inhibitors in oncology. Further investigation into the synthesis and biological activity of this compound is warranted to explore its potential as a novel therapeutic agent. The synthetic methodologies and biological pathways described for related compounds provide a solid foundation for future research in this area.

References

A Technical Guide to the Discovery and Natural Occurrence of Quinazolinone Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery, natural sources, biosynthesis, and isolation of quinazolinone alkaloids, a significant class of heterocyclic compounds known for their diverse and potent biological activities.

Introduction and Historical Discovery

Quinazolinone alkaloids are a class of fused heterocyclic compounds containing a benzene ring fused to a pyrimidine ring.[1] Their core structure is a fundamental building block for over 200 naturally occurring alkaloids and a "privileged structure" in medicinal chemistry for drug development.[2][3] The history of quinazolinone alkaloids began with the isolation of the first member, vasicine, from the leaves of Adhatoda vasica in 1888.[4] A significant milestone was the discovery of febrifugine from the Chinese plant Dichroa febrifuga, which exhibited potent antimalarial activity and spurred further research into this class of compounds.[4][5] Since these initial discoveries, approximately 200 naturally occurring quinazolinone alkaloids were identified by 2005, with an additional 55 new structures isolated in the subsequent decade alone.[6]

Natural Occurrence

Quinazolinone alkaloids are widely distributed in nature, having been isolated from various plants, microorganisms (including fungi and bacteria), and even animals.[2]

-

Plants: They are found in several plant families. Notable examples include Adhatoda spp. (Acanthaceae), Peganum harmala (Nitrariaceae), Dichroa spp. (Hydrangeaceae), and Evodia spp. (Rutaceae).[7][8]

-

Microorganisms: Fungi, particularly endophytic and marine-derived species, are a rich source of structurally diverse quinazolinone alkaloids.[9] Genera such as Penicillium and Aspergillus are known to produce these compounds.[3][9] For instance, Auranomides A-C were isolated from Penicillium aurantiogriseum, and an entomopathogenic fungus, Isaria farinosa, was found to produce 2-(4-Hydroxybenzyl)quinazolinon-4(3H)-one.[3] The marine environment is increasingly recognized as a significant and untapped resource for novel quinazolinone alkaloids.[10][11]

-

Animals: While less common, some quinazolinone alkaloids have been identified in animal sources.[2]

Biosynthesis of Quinazolinone Alkaloids

The biosynthetic pathway of most quinazolinone alkaloids originates from the amino acid anthranilic acid . This precursor undergoes a series of enzymatic reactions, often involving condensation with another amino acid or its derivative, followed by cyclization and subsequent modifications to yield the diverse range of quinazolinone structures observed in nature.

Below is a generalized logical diagram illustrating the core biosynthetic pathway.

Caption: Generalized biosynthetic pathway of quinazolinone alkaloids.

Quantitative Data on Natural Occurrence

The concentration of quinazolinone alkaloids can vary significantly depending on the species, the part of the organism, and environmental conditions. The following table summarizes quantitative data from selected natural sources.

| Alkaloid | Natural Source | Plant/Fungal Part | Yield/Concentration (% w/w) | Reference |

| Peganine (Vasicine) | Peganum harmala | Dry Seeds | ~1.0% | [8][12] |

| Peganine Glycoside | Peganum harmala | Dry Seeds | ~3.9% | [8][12] |

| Deoxypeganine | Peganum harmala | Immature/Green Fruits | High amounts (not specified) | [8][12] |

| Saponins | Crinum zeylanicum | Bulb | 13.08 - 37.20% | [13] |

| Alkaloids (Total) | Crinum zeylanicum | Bulb | 4.62 - 22.14% | [13] |

Experimental Protocols: Isolation and Characterization

The isolation and structural elucidation of quinazolinone alkaloids involve a series of standard and advanced phytochemical techniques.

A typical workflow for the isolation of these alkaloids is outlined in the diagram below. This process, known as bioassay-directed isolation, uses biological activity to guide the purification process.[3]

Caption: General workflow for bioassay-directed isolation of alkaloids.

A. Extraction:

-

The dried and powdered source material (e.g., plant leaves, fungal mycelia) is subjected to solvent extraction.

-

Commonly, a multi-step extraction is performed using solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and methanol (MeOH), to separate compounds based on their solubility.[13]

-

The resulting solutions are concentrated under reduced pressure (e.g., using a rotary evaporator) to yield crude extracts.

B. Isolation and Purification:

-

Column Chromatography (CC): The crude extract is first fractionated using CC over a stationary phase like silica gel. A gradient elution system (e.g., hexane-EtOAc followed by EtOAc-MeOH) is used to separate the compounds into fractions of decreasing complexity.

-

High-Performance Liquid Chromatography (HPLC): Active fractions identified from bioassays are subjected to preparative or semi-preparative HPLC for final purification. A reversed-phase C18 column is often used with a mobile phase such as a methanol-water or acetonitrile-water gradient.

C. Structure Elucidation and Characterization: The chemical structures of isolated pure compounds are determined using a combination of modern spectroscopic techniques.[14][15]

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental formula of the compound.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments is crucial for elucidating the complete chemical structure.

-

1D NMR (¹H and ¹³C): Provides information about the types and numbers of protons and carbons in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. ¹H-¹H COSY reveals proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range correlations between protons and carbons, which is essential for assembling the molecular skeleton.[9]

-

-

Infrared (IR) Spectroscopy: Used to identify key functional groups present in the molecule, such as carbonyls (C=O) and hydroxyls (O-H).[16]

-

X-ray Crystallography: When suitable crystals of the compound can be grown, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.[17]

This comprehensive approach, from discovery in natural sources to detailed chemical characterization, is fundamental to advancing the research and development of quinazolinone alkaloids as potential therapeutic agents.

References

- 1. Quinazoline - Wikipedia [en.wikipedia.org]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent developments in the chemistry of quinazolinone alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A New Quinazolinone Alkaloid along with Known Compounds with Seed-Germination-Promoting Activity from Rhodiola tibetica Endophytic Fungus Penicillium sp. HJT-A-6 | MDPI [mdpi.com]

- 10. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antitumor Activity of Quinazolinone Alkaloids Inspired by Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification, occurrence and activity of quinazoline alkaloids in Peganum harmala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 14. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Profile of 6-Hydroxy-2-methylquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Hydroxy-2-methylquinazolin-4(3H)-one, a quinazolinone derivative of significant interest in medicinal chemistry. Quinazolinone scaffolds are known to exhibit a wide range of biological activities, making their structural elucidation crucial for the rational design of novel therapeutic agents. This document presents available mass spectrometry data, representative spectroscopic data from closely related analogs, detailed experimental protocols for spectroscopic analysis, and visualizations of a relevant biological pathway and an experimental workflow.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol [1] |

| Appearance | Expected to be a solid |

| SMILES | CC1=NC2=C(C=C(C=C2)O)C(=O)N1[2] |

| InChIKey | QMCWCWOPKFEBHC-UHFFFAOYSA-N[2] |

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) is essential for confirming its elemental composition. The predicted monoisotopic mass is 176.05858 Da[2].

Table 1: Predicted Mass Spectrometry Data for this compound Adducts [2][3]

| Adduct | Predicted m/z |

| [M+H]⁺ | 177.06586 |

| [M+Na]⁺ | 199.04780 |

| [M-H]⁻ | 175.05130 |

| [M+NH₄]⁺ | 194.09240 |

| [M+K]⁺ | 215.02174 |

| [M]⁺ | 176.05803 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insights into the molecular structure. Spectra are typically recorded in deuterated solvents such as DMSO-d₆. While specific data for this compound is unavailable, the following tables present representative data from analogous quinazolinone structures to guide spectral interpretation.

Table 2: Representative ¹H NMR Data for a Substituted Quinazolinone

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | N-H |

| ~9.8 | s | 1H | Ar-OH |

| ~7.9 | d | 1H | Ar-H |

| ~7.6 | dd | 1H | Ar-H |

| ~7.2 | d | 1H | Ar-H |

| ~2.4 | s | 3H | -CH₃ |

Table 3: Representative ¹³C NMR Data for a Substituted Quinazolinone

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~162.0 | C=O |

| ~155.0 | C-OH |

| ~152.0 | C=N |

| ~148.0 | Ar-C (quaternary) |

| ~127.0 | Ar-CH |

| ~125.0 | Ar-CH |

| ~120.0 | Ar-C (quaternary) |

| ~115.0 | Ar-CH |

| ~21.0 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, amine, carbonyl, and aromatic moieties.

Table 4: Representative IR Absorption Bands for a Hydroxylated Quinazolinone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch (hydroxyl) |

| 3200 - 3100 | Medium | N-H stretch (amide) |

| ~3050 | Weak | Ar C-H stretch |

| ~1680 | Strong | C=O stretch (amide) |

| ~1610 | Medium-Strong | C=N stretch |

| ~1590, 1480 | Medium | Ar C=C stretch |

| ~1250 | Medium | C-O stretch (phenol) |

Experimental Protocols

The following are standard protocols for the spectroscopic analysis of quinazolinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure complete dissolution, using sonication if necessary[2].

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Data Acquisition : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 14 ppm and a relaxation delay of 1-2 seconds[2].

-

¹³C NMR Data Acquisition : Acquire the spectrum using proton broadband decoupling. A larger number of scans will be required compared to ¹H NMR[2].

-

Data Processing : Process the raw data using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C)[2].

Infrared (IR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation : Grind 1-2 mg of the compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle to obtain a fine powder[2].

-

Pellet Formation : Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a translucent pellet[2].

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum, typically from 4000 to 400 cm⁻¹[2].

-

Data Analysis : Identify the functional groups by analyzing the positions and intensities of the absorption bands.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation : Utilize a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) for accurate mass determination.

-

Data Acquisition : Infuse the sample solution into the ion source. Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

-

Data Analysis : Determine the molecular weight from the m/z values of the molecular ion and common adducts. Compare the experimental mass to the theoretical mass to confirm the elemental composition.

Visualizations

Signaling Pathway

Quinazolinone derivatives have been identified as potent inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers[4]. The diagram below illustrates a simplified representation of this pathway and the potential point of inhibition by quinazolinone compounds.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Substituted Quinazolinones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical characteristics of substituted quinazolinones, a class of heterocyclic compounds of significant interest in medicinal chemistry. Due to their diverse biological activities, understanding their properties is crucial for the rational design of novel therapeutic agents.[1]

Core Structure and Physicochemical Properties

The fundamental scaffold of a quinazolinone consists of a benzene ring fused to a pyrimidinone ring.[2] The most common and biologically relevant isomer is 4(3H)-quinazolinone.[3] The properties of these compounds can be significantly altered by substitutions at various positions, primarily at the 2, 3, 6, and 8 positions, which affects their physicochemical characteristics and, consequently, their biological activity.[4]

Table 1: Physicochemical Properties of Unsubstituted 4(3H)-Quinazolinone

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂O | [5][6] |

| Molecular Weight | 146.15 g/mol | [5][6] |

| CAS Number | 491-36-1 | [5][6] |

| Appearance | White solid | [5] |

| Tautomerism | Exhibits lactam-lactim tautomerism | [4] |

Substitutions on this core structure can dramatically influence properties like solubility, lipophilicity (LogP), and melting point, which are critical for drug development. For instance, the introduction of polar groups can increase aqueous solubility, while non-polar moieties can enhance lipid solubility.

Synthesis of Substituted Quinazolinones

A variety of synthetic routes to substituted quinazolinones have been developed. A prevalent and classic method involves the condensation of an anthranilic acid derivative with a suitable reagent, followed by cyclization. One common approach is the reaction of anthranilic acid with an acyl chloride to form a benzoxazinone intermediate, which is then treated with an amine to yield the desired 2,3-substituted quinazolinone.[7]

Modern approaches often utilize microwave-assisted synthesis or green chemistry principles, such as using deep eutectic solvents, to improve yields and reduce reaction times.[8] Another common method is the condensation of 2-aminobenzamide with various aldehydes.[9]

dot ```dot graph SynthesisWorkflow { graph [rankdir="LR", splines=ortho, size="7.6,4", dpi=100]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions A [label="Anthranilic Acid\nDerivative", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Acylating Agent\n(e.g., Acetic Anhydride)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Step 1: Acylation &\nCyclization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="2-Substituted-4H-3,1-\nbenzoxazin-4-one\n(Intermediate)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Amine (R-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Step 2: Aminolysis &\nRing Opening/Closing", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="2,3-Disubstituted-\n4(3H)-quinazolinone\n(Final Product)", shape=folder, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edge Definitions A -> C; B -> C; C -> D [label="Formation of\nIntermediate"]; D -> F; E -> F; F -> G [label="Product Formation"]; }

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazolinone-based drugs.

Structure-Activity Relationships (SAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. [10]For quinazolinones, SAR studies have revealed that the nature and position of substituents are critical for activity. [4]

-

Position 2: Substitutions with aromatic or heterocyclic rings can influence interactions with target proteins. [4]* Position 3: Modifications at this position can significantly alter potency and selectivity. [4]* Positions 6 and 8: Introducing small, electron-withdrawing groups on the benzene ring can enhance anticancer activity. [4] QSAR models use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of novel compounds, thereby guiding the design of more potent and selective drug candidates and reducing the need for extensive synthesis and testing.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW | Semantic Scholar [semanticscholar.org]

- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 4(1H)-Quinazolinone [webbook.nist.gov]

- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. fiveable.me [fiveable.me]

The Quinazolinone Scaffold: A Versatile Nucleus with Diverse Pharmacological Activities

A Technical Guide for Researchers and Drug Development Professionals

The quinazolinone scaffold, a bicyclic heterocyclic system composed of a benzene ring fused to a pyrimidinone ring, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, making it a focal point for the discovery and development of novel therapeutic agents. This technical guide provides an in-depth overview of the significant pharmacological potentials of the quinazolinone core, with a focus on its anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the field of drug discovery and development.

Anticancer Activity

Quinazolinone derivatives have shown significant promise as anticancer agents, with several compounds having progressed to clinical use. Their mechanism of action is often targeted, focusing on key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various quinazolinone derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Gefitinib | A549 (Lung) | 0.015 | [1] |

| Erlotinib | A431 (Skin) | 0.002 | [2] |

| Lapatinib | MCF-7 (Breast) | 5.9 | [3] |

| Compound 3j | MCF-7 (Breast) | 0.20 | [3] |

| Compound 3g | A2780 (Ovarian) | 0.14 | [3] |

| Compound 125 | MDA-MB-231 (Breast) | 0.43 | [4] |

| Compound 101 | MCF-7 (Breast) | 0.34 | [5] |

| Compound 106 | - | 0.47 (Cdk4 inhibition) | [5] |

| Compound 127 | A549 (Lung) | 12.30 | [5] |

| Compound 128 | HepG-2 (Liver) | 1.11 | [5] |

| Compound 129 | HepG-2 (Liver) | 4.28 | [5] |

| PVHD121 (15) | A549 (Lung) | in micromolar range | [6] |

| Compound 29 | - | nanomolar range (PARP-1 inhibitor) | [6] |

| Compound 46 | A549 (Lung) | good activity | [6] |

| Compound 47 | HCT116 (Colon) | good activity | [6] |

Signaling Pathway: EGFR Inhibition

A primary mechanism of action for many anticancer quinazolinone derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Overactivation of the EGFR signaling pathway is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation. Quinazolinone-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent downstream signaling cascade.

Caption: EGFR signaling pathway and its inhibition by quinazolinone derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Quinazolinone derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[7][8][9][10]

-

Compound Treatment: Prepare serial dilutions of the quinazolinone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.[7][8][9][10]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[7][8][9][10]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[7][8][9][10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

The quinazolinone scaffold is also a promising platform for the development of new antimicrobial agents, addressing the growing challenge of antibiotic resistance.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various quinazolinone derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| Compound 15 | S. aureus | ≤0.5 | - | - | [11] |

| Compound 27 | S. aureus | ≤0.5 | - | - | [11] |

| Compound 4a | E. coli | 4 | C. albicans | 2 | [12] |

| Compound 4c | S. typhimurium | 4 | - | - | [12] |

| Compound 5a | - | - | C. albicans | 1 | [12] |

| Compound 16 | S. aureus | 0.5 | - | - | [13] |

| Compound 20 | B. subtilis | 0.5 | - | - | [13] |

| Compound 19 | P. aeruginosa | 0.15 | - | - | [13] |

| Compound 3g | P. aeruginosa | 0.0625 | C. albicans | 0.0625 | [14] |

| Compound 3f | S. aureus | 0.0078 | - | - | [14] |

| Pyrazole analogue 5b | S. aureus | 1.95 (µM) | A. niger | 15.63 (µM) | [15] |

| Ampicillin | S. aureus | 5-20 | - | - | [14] |

| Ketoconazole | - | - | C. albicans | - | [16] |

Mechanism of Action: DNA Gyrase Inhibition

One of the proposed mechanisms for the antibacterial activity of certain quinazolinone derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[12] By inhibiting this enzyme, these compounds prevent the relaxation of supercoiled DNA, leading to the cessation of cellular processes and ultimately bacterial cell death.

Caption: Inhibition of bacterial DNA gyrase by quinazolinone derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate broth medium

-

Quinazolinone derivatives (dissolved in a suitable solvent)

-

Sterile 96-well microtiter plates

-

Inoculum standardized to 0.5 McFarland turbidity

-

Positive control (standard antibiotic)

-

Negative control (broth only)

Procedure:

-

Prepare Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Serial Dilutions: Prepare serial two-fold dilutions of the quinazolinone derivatives in the broth directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.

-

Controls: Include a positive control well with a known antibiotic and a negative control well with only broth and inoculum.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

-

Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Quinazolinone derivatives have also demonstrated significant anti-inflammatory properties, suggesting their potential in treating various inflammatory disorders.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vivo anti-inflammatory activity of quinazolinone derivatives, typically assessed as the percentage inhibition of paw edema in the carrageenan-induced rat paw edema model.

| Compound ID | Dose (mg/kg) | Inhibition of Edema (%) | Reference |

| Phenylbutazone | 50 | 38.9 | [17] |

| Indomethacin | - | 80.9 | [17] |

| Compound 32-36 series | - | 10.28 - 53.33 | [17] |

| Compound 40 series | 50 | 19.69 - 59.61 | [17] |

| Compound 41-43 series | 50 | 16.3 - 36.3 | [17] |

| Compound 9 | 50 | 20.4 | [18] |

| Compound 15 | 50 | better than 11-14, 16 | [18] |

| Compound 21 | 50 | 32.5 | [18] |

| Compound QA-2 | - | 82.75 | [19] |

| Compound QA-6 | - | 81.03 | [19] |

Mechanism of Action: COX-2 Inhibition

A key mechanism underlying the anti-inflammatory effect of some quinazolinone derivatives is the inhibition of cyclooxygenase-2 (COX-2). COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

Caption: Inhibition of the COX-2 pathway by quinazolinone derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the anti-inflammatory activity of new compounds.

Materials:

-

Wistar albino rats (150-200 g)

-

Carrageenan solution (1% w/v in saline)

-

Quinazolinone derivatives (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Grouping: Divide the rats into groups (n=6): a control group, a standard drug group, and test groups for different doses of the quinazolinone derivatives.

-

Compound Administration: Administer the vehicle, standard drug, or test compounds orally or intraperitoneally.

-

Induction of Edema: After 1 hour of compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately after carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Anticonvulsant Activity

Quinazolinone derivatives have also been extensively investigated for their anticonvulsant properties, showing potential for the treatment of epilepsy.

Quantitative Anticonvulsant Activity Data

The following table presents the median effective dose (ED50) of various quinazolinone derivatives in preclinical models of epilepsy, such as the maximal electroshock (MES) test. The ED50 is the dose of a drug that produces a therapeutic effect in 50% of the population that takes it.

| Compound ID | Test Model | ED50 (mg/kg) | Reference |

| Phenytoin | MES | ~9.5 | [1] |

| Compound 1g | MES | 29 | [1] |

| Compound 5b | PTZ | 152 | [20] |

| Compound 5c | PTZ | 165 | [20] |

| Compound 5d | PTZ | 140 | [20] |

| Compound 5f | - | 28.90 | [21] |

| Compound 12 | PTZ | - | [22] |

| Compound 38 | PTZ | - | [22] |

| Compound 8 | PTZ | 0.248 (mmol/kg) | [23] |

| Compound 13 | PTZ | 0.239 (mmol/kg) | [23] |

| Compound 19 | PTZ | 0.338 (mmol/kg) | [23] |

| Compound III | PTZ | 73.1 | [23] |

| Compound IV | PTZ | 11.79 | [23] |

Mechanism of Action: GABA-A Receptor Modulation

A prominent mechanism for the anticonvulsant activity of some quinazolinone derivatives is the positive allosteric modulation of the GABA-A receptor.[24][25][26] GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. By enhancing the effect of GABA at the GABA-A receptor, these compounds increase chloride ion influx into neurons, leading to hyperpolarization and a reduction in neuronal excitability, thus suppressing seizure activity.

Caption: Positive allosteric modulation of the GABA-A receptor by quinazolinone derivatives.

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Materials:

-

Male Swiss albino mice (20-25 g)

-

Electroconvulsive shock apparatus with corneal electrodes

-

Saline solution with an anesthetic (e.g., 0.5% tetracaine)

-

Quinazolinone derivatives (suspended in a suitable vehicle)

-

Standard anticonvulsant drug (e.g., Phenytoin)

Procedure:

-

Animal Grouping and Dosing: Divide the mice into groups and administer the vehicle, standard drug, or test compounds intraperitoneally.

-

Electrode Application: At the time of peak effect of the drug (e.g., 30 or 60 minutes post-dosing), apply a drop of the saline-anesthetic solution to the eyes of the mouse.

-

Shock Delivery: Deliver a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds) through the corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the hind limb tonic extensor component of the seizure. The absence of this component is considered as the endpoint indicating protection.

-

Data Analysis: Calculate the percentage of protection in each group. Determine the ED50 value of the active compounds using a probit analysis of the dose-response data.

Synthesis of the Quinazolinone Scaffold

A variety of synthetic routes have been developed for the construction of the quinazolinone ring system. A common and versatile method is the reaction of an anthranilic acid derivative with an appropriate reagent to form the pyrimidinone ring.

General Synthetic Workflow

Caption: A common synthetic route to 3-substituted-4(3H)-quinazolinones.

Experimental Protocol: Synthesis of 2-Alkyl-4H-benzo[d][27][28]oxazin-4-one derivatives

Materials:

-

Anthranilic acid

-

N,N-Dimethylformamide (DMF)

-

Aliphatic acyl chloride

-

Acetic anhydride

-

Water

Procedure:

-

N-Acylation of Anthranilic Acid: Dissolve anthranilic acid (10 mmol) in DMF (5 mL). Add the aliphatic acyl chloride (10.1 mmol) dropwise to the solution. Stir the reaction mixture for 3 hours at room temperature. Add water (40 mL) and stir for an additional hour. Filter the precipitated product and wash with cold water to obtain the N-acyl anthranilic acid.

-

Cyclization to Benzoxazinone: Add the N-acyl anthranilic acid (2.5 mmol) to acetic anhydride (2 mL) and heat the reaction mixture at 140°C. Monitor the reaction progress by TLC. Upon completion, the 2-alkyl-4H-benzo[d][27][28]oxazin-4-one derivative is formed.

Experimental Protocol: Synthesis of 3-Substituted Quinazolinone Derivatives

Materials:

-

6-(4-amino-3-methylphenoxy)quinoxaline-2,3(1H,4H)-dione

-

Glacial acetic acid

-

Isopropanol

Procedure:

-

Condensation Reaction: Reflux a mixture of 6-(4-amino-3-methylphenoxy)quinoxaline-2,3(1H,4H)-dione (1.5 mmol) and the 2-alkyl-4H-benzo[d][27][28]oxazin-4-one derivative (2 mmol) in glacial acetic acid for 6 hours.

-

Work-up and Purification: Monitor the reaction by TLC. After completion, evaporate the acetic acid using a rotary evaporator. Wash the residue with hot isopropanol to remove byproducts. Filter the desired product and wash with isopropanol to yield the final quinazolinone derivative.

Conclusion

The quinazolinone scaffold continues to be a highly valuable and versatile template in the field of medicinal chemistry. The diverse range of potent pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects, underscores its significance. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships and mechanisms of action will undoubtedly lead to the development of new and improved therapeutic agents based on this remarkable heterocyclic system. This guide provides a foundational understanding for researchers to build upon in their quest for novel drug candidates.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]

- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. atcc.org [atcc.org]

- 8. MTT (Assay protocol [protocols.io]

- 9. texaschildrens.org [texaschildrens.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme [mdpi.com]

- 12. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ujpronline.com [ujpronline.com]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 19. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. 3,8-Disubstituted Pyrazolo[1,5-a]quinazoline as GABAA Receptor Modulators: Synthesis, Electrophysiological Assays, and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 27. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of Quinazolinone Derivatives: A Deep Dive into Their Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold, a fused heterocyclic system, stands as a privileged structure in medicinal chemistry, consistently demonstrating a broad spectrum of biological activities. This has led to the development of numerous derivatives with significant therapeutic potential across various disease areas. This technical guide provides a comprehensive review of the biological significance of quinazolinone derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into quantitative data, experimental methodologies, and key signaling pathways.

Quantitative Analysis of Biological Activity

The therapeutic efficacy of quinazolinone derivatives is quantified through various in vitro and in vivo assays. The following tables summarize the biological activity of representative compounds, providing a comparative overview of their potency.

Anticancer Activity

Quinazolinone derivatives have emerged as a prominent class of anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR) and tubulin.

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Gefitinib | A549 (Lung) | EGFR Kinase Inhibition | 0.015 - 0.04 | [1] |

| Erlotinib | A431 (Skin) | Cell Proliferation | 0.1 | [1] |

| Lapatinib | BT-474 (Breast) | Cell Proliferation | 0.1 | [1] |

| Compound 1 | MCF-7 (Breast) | MTT Assay | 0.44 | [2] |

| Compound 2 | HCT116 (Colon) | MTT Assay | 3.92 | [3] |

| Compound 3 | A549 (Lung) | MTT Assay | 4.26 | [3] |

| Compound 4 | HeLa (Cervical) | MTT Assay | 0.004 | [4] |

| Compound 5 | PC-3 (Prostate) | MTT Assay | 17.08 | [5] |

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Quinazolinone derivatives have shown promising activity against a variety of bacterial and fungal pathogens. Their mechanism often involves the inhibition of essential microbial enzymes, such as DNA gyrase.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 6 | Staphylococcus aureus | 4 | [6] |

| Compound 7 | Escherichia coli | 8 | [6] |

| Compound 8 | Candida albicans | 2 | [6] |

| Compound 9 | Aspergillus niger | 32 | [7] |

| Compound 10 | Pseudomonas aeruginosa | 32 | [7] |

| Compound 11 | Bacillus subtilis | 24.3 | [8] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Certain quinazolinone derivatives have demonstrated significant anti-inflammatory effects, often by inhibiting key inflammatory mediators like cyclooxygenase (COX) enzymes.

| Compound ID | Animal Model | Dose | % Inhibition of Edema | Reference |

| Compound 12 | Rat | 50 mg/kg | 32.5 | [9] |

| Compound 13 | Rat | 50 mg/kg | 59.61 | [10] |

| Compound 14 | Rat | 200 mg/kg | 80.7 | [10] |

| QA-2 | Rat | Not Specified | 82.75 | [11] |

| QA-6 | Rat | Not Specified | 81.03 | [11] |

Anticonvulsant Activity

Epilepsy and other seizure disorders represent a significant unmet medical need. Quinazolinone derivatives have been investigated for their anticonvulsant properties, with some compounds showing potent activity in preclinical models.

| Compound ID | Animal Model | Test | ED50 (mg/kg) | Reference |

| Compound 5f | Mouse | MES | 28.90 | [12] |

| Compound 5b | Mouse | MES | 47.38 | [12] |

| Compound 5c | Mouse | MES | 56.40 | [12] |

| Compound 6o | Mouse | MES | 88.02 | [13] |

| Compound 6q | Mouse | MES | 94.6 | [13] |

| Compound 5d | Mouse | scPTZ | 140 | [14] |

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of quinazolinone derivatives stem from their ability to interact with and modulate various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

EGFR Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[5] Dysregulation of the EGFR signaling pathway is a common feature in many cancers, making it a prime target for anticancer therapies. Several quinazolinone derivatives, such as gefitinib and erlotinib, are potent EGFR inhibitors.[1] They typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5]

Tubulin Polymerization and Microtubule Dynamics

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[3] The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is critical for their function. Some quinazolinone derivatives exert their anticancer effects by interfering with tubulin polymerization.[5] They can either inhibit the assembly of tubulin into microtubules or stabilize existing microtubules, leading to mitotic arrest and apoptosis in cancer cells.

Experimental Protocols

Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for key experiments cited in the evaluation of quinazolinone derivatives.

General Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

A common and versatile method for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones starts from anthranilic acid.[15][16]

-

Step 1: N-Acylation of Anthranilic Acid: Anthranilic acid is reacted with an appropriate acyl chloride in the presence of a base (e.g., pyridine) to yield the corresponding N-acyl anthranilic acid.

-

Step 2: Cyclization to Benzoxazinone: The N-acyl anthranilic acid is then treated with a dehydrating agent, such as acetic anhydride, and heated to induce cyclization, forming a 2-substituted-4H-3,1-benzoxazin-4-one.

-

Step 3: Amination to Quinazolinone: The benzoxazinone intermediate is subsequently reacted with a primary amine (R-NH2) in a suitable solvent (e.g., ethanol or glacial acetic acid) under reflux conditions. This step results in the ring-opening of the benzoxazinone and subsequent recyclization to form the desired 2,3-disubstituted quinazolin-4(3H)-one. The product is typically isolated by precipitation upon cooling and purified by recrystallization.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19][20][21]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The cells are then treated with various concentrations of the quinazolinone derivatives (typically in a series of dilutions) and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration ~0.5 mg/mL). The plate is then incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][17][22][23]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution of Compound: The quinazolinone derivative is serially diluted in a 96-well microtiter plate containing the appropriate broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the anti-inflammatory activity of compounds.[2][8][10][13][24]

-

Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions for a week before the experiment.

-

Compound Administration: The test animals receive the quinazolinone derivative at a specific dose, typically via oral or intraperitoneal administration. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a predetermined time (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each animal.

-

Measurement of Paw Volume: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[23][25][26]

-

Animal Preparation: Mice or rats are used for the assay.

-

Compound Administration: The animals are administered the test quinazolinone derivative at various doses. A control group receives the vehicle.

-

Induction of Seizure: At the time of peak effect of the drug, a maximal electrical stimulus is delivered through corneal or ear electrodes.

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The ED50, the dose of the compound that protects 50% of the animals from the tonic hindlimb extension, is calculated.

Conclusion

Quinazolinone derivatives represent a highly versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents underscores their significance in the field of medicinal chemistry. The continued exploration of their structure-activity relationships, mechanisms of action, and novel synthetic strategies will undoubtedly lead to the development of new and improved therapeutic agents for a multitude of human diseases. This guide provides a foundational resource to aid in these ongoing research and development efforts.

References

- 1. scispace.com [scispace.com]

- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bosterbio.com [bosterbio.com]

- 4. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. researchgate.net [researchgate.net]

- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 10. inotiv.com [inotiv.com]

- 11. protocols.io [protocols.io]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 14. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]

- 15. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Tubulin Post-Translational Modifications and Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Drug Test Management Flowchart- Hillery Group Accredited Testers | EdrawMax Templates [edrawmax.com]

- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 23. ibg.kit.edu [ibg.kit.edu]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Drug Development Process Flowchart | EdrawMax Template [edrawmax.com]

The Versatile Scaffold: A Technical Guide to the Structure-Activity Relationships of Quinazolinone Analogs

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone core, a fused heterocyclic system of benzene and pyrimidine rings, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous therapeutic agents. This technical guide delves into the critical structure-activity relationships (SAR) of quinazolinone analogs, providing a comprehensive overview of the key structural modifications that influence their biological effects across various therapeutic areas, including oncology, infectious diseases, inflammation, and neurology. This document summarizes quantitative data, details experimental protocols, and visualizes key biological and experimental processes to serve as a valuable resource for the rational design of novel quinazolinone-based therapeutics.

Anticancer Activity: Targeting Key Oncogenic Pathways

Quinazolinone derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use.[1][2] Their primary mechanism of action often involves the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor cell proliferation, survival, and metastasis.[3][4]

Structure-Activity Relationship of Anticancer Quinazolinones

The anticancer potency of quinazolinone analogs is highly dependent on the nature and position of substituents on the quinazolinone core and its appended functionalities.

-

Position 2: Substitutions at the 2-position of the quinazolinone ring are crucial for activity. The introduction of aryl groups, particularly substituted phenyl rings, has been a common strategy to enhance anticancer efficacy.[5] For instance, the presence of a 2-methoxyphenyl group has been shown to yield a remarkable profile against a majority of tested cancer cell lines.[5]

-

Position 3: The 3-position is another key site for modification. The attachment of various substituted aromatic rings at this position is essential for potent activity.[6]

-